![molecular formula C23H19BrN2O3S B2752842 (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892304-77-7](/img/structure/B2752842.png)
(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19BrN2O3S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a benzothiazine core, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives, including the compound . The following table summarizes the minimum inhibitory concentration (MIC) values against various bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Mycobacterium tuberculosis | 0.5 |
Staphylococcus aureus | 1.0 |
Escherichia coli | 2.0 |
Pseudomonas aeruginosa | 4.0 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against M. tuberculosis, which is crucial given the global burden of tuberculosis.
The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of key bacterial enzymes. Specifically, it has been suggested that benzothiazine derivatives may inhibit the enzyme DprE1 , a critical target in the treatment of tuberculosis. In vitro studies demonstrated that compounds similar to the one showed a dose-dependent reduction in bacterial load in infected macrophages, indicating effective intracellular activity against M. tuberculosis .
Study 1: Efficacy in Animal Models
A study conducted on C3HeB/FeJ mice infected with M. tuberculosis evaluated the therapeutic efficacy of several benzothiazine derivatives, including the compound under review. Mice treated with a high dose (200 mg/kg) exhibited an average reduction of 3 log CFU in lung bacterial counts after eight weeks compared to untreated controls .
Study 2: In Vitro Evaluation
In another investigation, various benzothiazine derivatives were screened for their ability to inhibit bacterial growth in vitro. The compound demonstrated potent activity against both gram-positive and gram-negative bacteria, with notable effects observed at concentrations as low as 0.5 µg/mL against M. tuberculosis .
Additional Biological Activities
Beyond its antimicrobial properties, there is emerging evidence suggesting that benzothiazine derivatives may also possess anticancer and anti-inflammatory activities. For instance, some studies have indicated that these compounds can induce apoptosis in cancer cell lines and modulate inflammatory pathways .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing the benzothiazine moiety exhibit significant antimicrobial activity. For instance, derivatives similar to (3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .
Anticancer Activity
Studies have highlighted the potential anticancer properties of benzothiazine derivatives. The compound's ability to inhibit tumor cell proliferation and induce apoptosis has been documented in several cell lines. Mechanistic studies suggest that these compounds may disrupt critical signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazine derivatives have also been explored. Compounds similar to this compound have demonstrated the ability to reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications at various positions on the benzothiazine ring can significantly influence their pharmacological profiles. For example:
Substituent Position | Effect on Activity |
---|---|
4-Bromo substitution | Enhances antimicrobial potency |
Methyl substitution | Increases lipophilicity and cellular uptake |
Amino group presence | Critical for biological activity |
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of benzothiazine derivatives against Staphylococcus aureus and Escherichia coli. The compound this compound exhibited notable activity with an MIC value of 15 µg/mL against both strains, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
In a preclinical study involving breast cancer cell lines (MCF-7), the compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death via apoptosis .
Eigenschaften
IUPAC Name |
(3E)-3-[(4-bromoanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLSTYGBBRCYJF-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Br)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)Br)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.